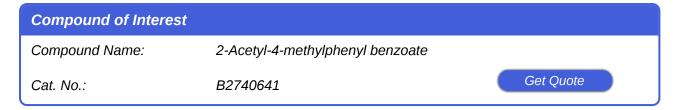


# Application Note: Synthesis of Hydroxyacetophenones from Phenyl Benzoates via Fries Rearrangement

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview and experimental protocols for the synthesis of hydroxyacetophenones from phenyl benzoates and other phenyl esters through the Fries rearrangement. This acid-catalyzed reaction is crucial for producing hydroxy aryl ketones, which are valuable intermediates in the pharmaceutical and chemical industries.[1][2] This note covers the reaction mechanism, factors influencing product selectivity, detailed experimental procedures, and a summary of reaction conditions and yields.

### Introduction

The Fries rearrangement is a name reaction in organic chemistry that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid or Brønsted acid catalyst.[3][4] The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding a mixture of ortho and para isomers.[1][5] The regioselectivity of the reaction can be controlled by adjusting reaction conditions, making it a versatile tool for synthesizing specific hydroxyacetophenone isomers.[1] These products are important precursors for various pharmaceuticals and other fine chemicals.[2]

## **Reaction Mechanism and Regioselectivity**



While a definitive mechanism is still debated, a widely accepted pathway involves the formation of an acylium carbocation intermediate.[1][5]

#### Mechanism Steps:

- A Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the ester, which is more electron-rich than the phenolic oxygen.[1][2]
- This coordination polarizes the ester bond, leading to the rearrangement of the Lewis acid to the phenolic oxygen.
- This step generates a free acylium carbocation.[1]
- The acylium ion then acts as an electrophile in a classic electrophilic aromatic substitution reaction with the activated phenol ring, attacking the ortho and para positions.[1]
- Subsequent hydrolysis liberates the final hydroxy aryl ketone product.[6]



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Caption: Fries Rearrangement reaction mechanism pathway.

Factors Influencing Regioselectivity: The ratio of ortho to para isomers is highly dependent on the reaction conditions:

• Temperature: Low temperatures favor the formation of the para-product (kinetic control), while high temperatures favor the ortho-product (thermodynamic control).[1] The stability of



the ortho-product at higher temperatures is often attributed to the formation of a stable bidentate complex with the aluminum catalyst.[1]

• Solvent: The use of non-polar solvents tends to favor the ortho isomer. As the polarity of the solvent increases, the proportion of the para product also increases.[1][7]

## **Experimental Protocols**

This section details the procedures for the synthesis of the phenyl ester precursor and its subsequent Fries rearrangement to hydroxyacetophenone.

Protocol 1: Synthesis of Phenyl Acetate

This initial step creates the necessary phenyl ester starting material from phenol.

- Materials:
  - Phenol (1.0 mol)
  - Acetic anhydride (1.25 mol)[8]
  - Pyridine (catalytic amount, e.g., 10 mL)[8]
  - Concentrated Hydrochloric Acid (HCI)
  - 10% Sodium Hydroxide (NaOH) solution
  - Carbon tetrachloride (or other suitable organic solvent)
  - Anhydrous calcium chloride or magnesium sulfate
  - Ice
- Procedure:
  - In a beaker, combine phenol and dry pyridine.[8]
  - Place the beaker in an ice bath to cool the mixture.



- Slowly add acetic anhydride to the mixture with constant stirring.[8]
- After the addition is complete, pour the reaction mixture into a mixture of ice-cold water and concentrated HCI.[8]
- Extract the product using an organic solvent like carbon tetrachloride.[8]
- Wash the organic extract successively with water, 10% NaOH solution, and again with water.[8]
- Dry the organic layer over an anhydrous drying agent (e.g., CaCl<sub>2</sub>).[8]
- Remove the solvent by distillation to obtain phenyl acetate. The product can be further purified by vacuum distillation.[8]

Protocol 2: Fries Rearrangement of Phenyl Acetate to Hydroxyacetophenone

- Materials:
  - Phenyl acetate (0.1 mol, 13.6 g)[9]
  - Anhydrous aluminum trichloride (AlCl<sub>3</sub>) (0.12 mol, 16 g)[9]
  - 5% Hydrochloric acid solution[9]
  - Ethyl acetate[9]
  - Ethanol[9]
- Procedure:
  - In a three-necked flask equipped with a reflux condenser and a stirrer, add phenyl acetate (13.6 g, 0.1 mol).[9]
  - Carefully add anhydrous aluminum trichloride (16 g, 0.12 mol) to the flask.
  - Heat the reaction mixture to the desired temperature (e.g., 120-160°C) and reflux for approximately 1.5 hours.[9] Monitor the reaction progress using thin-layer chromatography



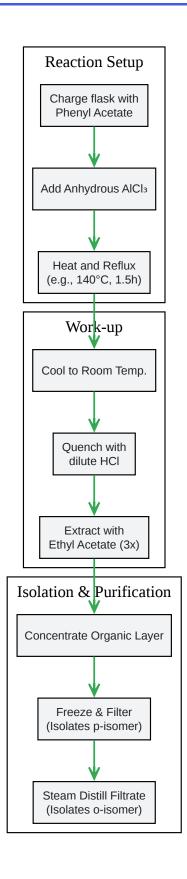




(TLC).

- After the reaction is complete, cool the mixture to room temperature.
- Slowly and carefully add 50 mL of 5% HCl solution to quench the reaction and dissolve the aluminum complexes.
- Extract the product mixture three times with ethyl acetate.[9]
- Combine the organic layers and concentrate them under reduced pressure.[9]
- To the concentrated organic layer, add 1-2 times the volume of ethanol and cool to induce crystallization.[9]
- Filter the mixture. The solid product is typically the p-hydroxyacetophenone, while the ohydroxyacetophenone remains in the filtrate.
- The o-hydroxyacetophenone can be isolated from the filtrate by steam distillation.[9] The solid p-hydroxyacetophenone can be purified by recrystallization.





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Caption: General experimental workflow for the Fries rearrangement.



## **Data Presentation: Reaction Conditions and Yields**

The table below summarizes the effect of temperature on the yield of o-hydroxyacetophenone from phenyl acetate, based on data from patent literature.[9]

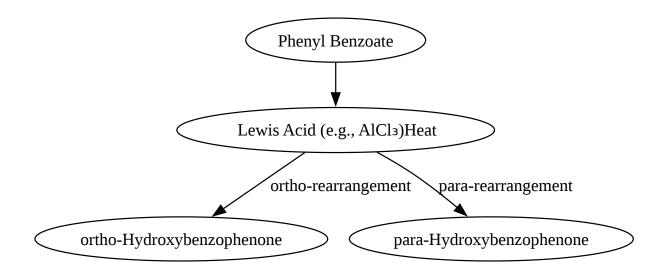
Substrate	Catalyst (Molar Eq.)	Temperatur e (°C)	Time (h)	Yield of o- Hydroxyace tophenone (%)	Citation
Phenyl Acetate	AICI <sub>3</sub> (1.2)	120	1.5	58.22	[9]
Phenyl Acetate	AICI3 (1.2)	130	1.5	57.10	[9]
Phenyl Acetate	AICI3 (1.2)	140	1.5	66.63	[9]
Phenyl Acetate	AlCl <sub>3</sub> (1.2)	150	1.5	64.04	[9]

Note: The patent also mentions achieving an ortho-to-para product ratio of up to 3.55:1, highlighting the ability to optimize for the ortho isomer.[9]

### **Alternative Methods**

- Photo-Fries Rearrangement: This variant uses UV light to induce the rearrangement of phenolic esters to hydroxy ketones via a radical mechanism.[1] While it can be performed without a catalyst, the yields are often low, making it less suitable for commercial production.
  [1]
- Alternative Catalysts: To overcome the issues associated with corrosive and environmentally unfriendly catalysts like AlCl<sub>3</sub>, research has explored other options.[2] These include other Lewis acids (BF<sub>3</sub>, TiCl<sub>4</sub>, SnCl<sub>4</sub>), strong Brønsted acids (HF, methanesulfonic acid), and heterogeneous catalysts like zeolites.[6][10]





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